3-(4-Bromo-5-methyl-3-indolyl)propanoic acid is a synthetic compound notable for its unique structure and potential biological activities. It is characterized by an indole ring system with a bromine atom and a methyl group substitution, contributing to its distinctive chemical properties. The compound has garnered interest in medicinal chemistry due to its possible applications in neuroprotection and other therapeutic areas.
The compound is synthesized through various chemical methods, primarily involving the bromination of 5-methylindole, which serves as the starting material. This synthesis can be conducted in laboratory settings or scaled for industrial production.
3-(4-Bromo-5-methyl-3-indolyl)propanoic acid falls under the category of indole derivatives, which are known for their diverse biological activities. It is classified as an organic compound with both acidic and aromatic properties.
The synthesis of 3-(4-Bromo-5-methyl-3-indolyl)propanoic acid typically involves several key steps:
The molecular formula of 3-(4-Bromo-5-methyl-3-indolyl)propanoic acid is , with a molecular weight of approximately 282.13 g/mol.
This structure features an indole core with specific substituents that influence its reactivity and biological activity.
3-(4-Bromo-5-methyl-3-indolyl)propanoic acid can participate in several chemical reactions:
The mechanism of action for 3-(4-Bromo-5-methyl-3-indolyl)propanoic acid involves its interaction with specific receptors or enzymes within biological systems. The indole moiety allows for binding to various molecular targets, while the bromine and methyl substitutions enhance binding affinity and specificity. This interaction can modulate receptor activity, potentially leading to neuroprotective effects or other therapeutic outcomes.
Property | Value |
---|---|
Molecular Formula | C12H12BrNO2 |
Molecular Weight | 282.13 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
The compound exhibits moderate solubility in organic solvents but limited solubility in water. Its stability under various conditions makes it suitable for further chemical modifications.
3-(4-Bromo-5-methyl-3-indolyl)propanoic acid has potential applications in scientific research, particularly within medicinal chemistry. Its unique structural features make it a candidate for developing neuroprotective agents and other therapeutic compounds targeting various biological pathways. Further studies are needed to fully elucidate its pharmacological effects and potential uses in clinical settings.
The synthesis of 3-(4-bromo-5-methyl-1H-indol-3-yl)propanoic acid (molecular formula: C₁₂H₁₂BrNO₂; MW: 282.13) relies on strategically functionalized indole precursors. A primary route involves the Fischer indole synthesis, where arylhydrazines undergo acid-catalyzed cyclization with carbonyl compounds to construct the indole core. For 4-bromo-5-methyl-substituted derivatives, ortho-disubstituted phenylhydrazines serve as critical precursors, enabling regioselective bromination and methylation prior to cyclization [8]. Alternative methodologies include:
Optimization strategies focus on enhancing yield and regioselectivity:
Table 1: Key Synthetic Routes to 3-(4-Bromo-5-methyl-1H-indol-3-yl)propanoic Acid
Method | Precursors | Catalyst/Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
Fischer Indole Synthesis | 4-Bromo-3-methylphenylhydrazine + 4-ketopentanoic acid | HOAc/HCl, Δ, 12 h | 65–78 | High (C4-Br, C5-CH₃) |
Larock Heteroannulation | 2-Bromo-4-methylaniline + Pent-4-ynoic acid | Pd(OAc)₂, CuI, PPh₃ | 52–60 | Moderate |
Reductive Cyclization | 2-Nitro-4-bromo-5-methylbenzaldehyde + Acrylic acid | Zn/HOAc, 80°C | 45–55 | Low |
The 4-bromo and 5-methyl groups on the indole ring serve as handles for late-stage diversification:
The bromo-methyl motif’s orthogonal reactivity facilitates sequential modifications: bromine participates in metal-catalyzed couplings without affecting the methyl group, while the methyl group undergoes radical bromination (NBS/light) to afford benzyl bromides for nucleophilic displacement [2].
Table 2: Functionalization Reactions of 4-Bromo-5-methylindole Derivatives
Reaction Type | Reagents/Conditions | Product | Application |
---|---|---|---|
Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C | 4-Aryl-5-methylindole propanoic acid | Biaryl pharmacophores |
Methyl Oxidation | SeO₂, dioxane, reflux | 5-Formyl-4-bromoindole propanoic acid | Aldehyde-based conjugates |
N1-Alkylation | Benzyl bromide, NaOH, TBAB, CH₂Cl₂ | N1-Benzyl-4-bromo-5-methylindole propanoate | Enhanced membrane permeability |
3-(4-Bromo-5-methyl-1H-indol-3-yl)propanoic acid undergoes Rh(III)-catalyzed C7-alkenylation with maleimides to form antitumor indoline-maleimide conjugates. The reaction proceeds via:
Thermal condensation without catalysts produces spirosuccinimides through [3+2] cycloadditions. Maleimides act as dienophiles, attacking the indole C2–C3 π-bond to form spirocyclic adducts with up to 92% diastereoselectivity. This route is effective for generating libraries of Mycobacterium tuberculosis DprE1 inhibitors [10] [9].
Table 3: Condensation Strategies for Maleimide-Indole Hybrids
Method | Conditions | Product | Bioactivity Relevance |
---|---|---|---|
Rh(III)-Catalyzed Alkenylation | [Cp*RhCl₂]₂, AgSbF₆, maleimide, DCE, 80°C | C7-Maleimide-indoline conjugate | Anticolorectal cancer (IC₅₀: 1.8 μM) [3] |
Thermal Spirocyclization | Maleimide, toluene, 110°C, 24 h | Spiro[succinimide-3,3'-indoline] | Antitubercular (DprE1 inhibition) [10] |
Carboxylate derivatization amplifies the therapeutic potential of 3-(4-bromo-5-methyl-1H-indol-3-yl)propanoic acid:
Hybridization strategies leverage the bromo substituent for bioconjugation:
Table 4: Bioactivity Enhancement via Post-Synthetic Modifications
Modification | Conditions/Reagents | Bioactivity Improvement | Mechanistic Insight |
---|---|---|---|
Morpholine Amide | EDC, HOBt, morpholine, DMF | 4× ↑ anti-TB activity (MIC: 0.39 μg/mL) | Membrane depolarization [2] |
Spiro-γ-lactam | RuCl₂(PPh₃)₃, Ag₂O, DCE, 100°C | Topoisomerase II inhibition (IC₅₀: 0.13 μM) | DNA intercalation [10] |
Glycosylation | Azidoglucose, CuSO₄/sodium ascorbate | 70% ↑ aqueous solubility | Target-specific delivery [9] |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0